

# A Comparative Guide to Membrane PD-L1 Expression Assays: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Human membrane-bound PD-L1 |           |
| Compound Hamer       | polypeptide                |           |
| Cat. No.:            | B12381049                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies. However, the use of different immunohistochemistry (IHC) assays, each with its own antibody clone, staining platform, and scoring algorithm, has created a complex landscape for researchers and clinicians. This guide provides an objective comparison of the performance of the most common PD-L1 IHC assays, supported by experimental data, to aid in the interpretation and cross-validation of results across different platforms.

### **Understanding the Key PD-L1 IHC Assays**

Several PD-L1 IHC assays have received regulatory approval as companion or complementary diagnostics for specific immunotherapies. The four most widely studied and utilized assays are:

- 22C3 pharmDx: Developed by Dako (an Agilent company), this assay is a companion diagnostic for pembrolizumab.
- 28-8 pharmDx: Also from Dako, this assay is associated with nivolumab.
- VENTANA SP142: Developed by Roche/Ventana, this assay is used with atezolizumab.



• VENTANA SP263: Also from Roche/Ventana, this assay is linked to durvalumab.

The interchangeability of these assays is a crucial question for both clinical practice and research, as it impacts everything from patient stratification in clinical trials to the development of new diagnostics.

## Data Presentation: A Comparative Analysis of Assay Concordance

Numerous studies have evaluated the analytical concordance between these assays. The data consistently shows that while some assays are highly comparable, others exhibit distinct staining patterns. A systematic review of 42 studies revealed high concordance between the 28-8, 22C3, and SP263 assays for scoring PD-L1 expression on tumor cells (TCs) in lung cancer, urothelial carcinoma, and head and neck squamous cell carcinoma.[1][2] Conversely, the SP142 assay generally demonstrates lower concordance with the other assays when assessing TC staining.[1][2]

The "Blueprint Project," a multi-phase study, further solidified these findings. Phase 1 of the project, which analyzed 39 non-small cell lung cancer (NSCLC) samples, found that the 22C3, 28-8, and SP263 assays were comparable in their staining of TCs, while the SP142 assay was an outlier.[3] Phase 2, which expanded the analysis to 81 "real-life" NSCLC samples and included the 73-10 assay, confirmed the high concordance among 22C3, 28-8, and SP263 for TC staining.[4]

Concordance for immune cell (IC) staining is a different story. Studies consistently report that the agreement between assays for IC scoring is variable and generally much lower than for TC scoring.[1][2][4] This variability presents a significant challenge for harmonizing results, particularly for therapies where IC staining is a component of the scoring algorithm.

Below is a summary of concordance data from various studies:



| Assay<br>Comparison                                          | Tumor Type              | Scoring Metric                          | Concordance<br>(Overall<br>Percent<br>Agreement)                                                                            | Key Findings                                                                                         |
|--------------------------------------------------------------|-------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| 22C3 vs. SP263                                               | NSCLC                   | Tumor<br>Proportion Score<br>(TPS) ≥50% | 88%[5]                                                                                                                      | High concordance, suggesting potential interchangeabilit y for selecting patients for cemiplimab.[5] |
| 22C3 vs. 28-8                                                | Gastric Cancer          | Combined Positive Score (CPS) ≥5        | 87% (Kappa =<br>0.881)[6]                                                                                                   | Strong concordance, though 22C3 showed slightly higher expression in 11% of cases.[6]                |
| 22C3 vs. SP263<br>vs. SP142                                  | Urothelial<br>Carcinoma | Combined Positive Score (CPS)           | Highest OPA<br>between 22C3<br>and SP263<br>(89.6%). Lower<br>OPA with SP142<br>(80.7% vs. 22C3,<br>76.9% vs.<br>SP263).[7] | 22C3 and SP263<br>are highly<br>concordant.<br>SP142 shows<br>significant<br>deviation.[7]           |
| Blueprint Phase<br>2 (22C3, 28-8,<br>SP263, SP142,<br>73-10) | NSCLC                   | Tumor Cell (TC)<br>Staining             | High comparability between 22C3, 28-8, and SP263. SP142 showed less sensitivity, and 73-10 showed                           | Reinforces the similarity of the three main commercial assays for TC scoring.[4]                     |



|                                                       |                                |                             | higher sensitivity.<br>[4]                                                       |                                                                                                                                   |
|-------------------------------------------------------|--------------------------------|-----------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Systematic<br>Review (22C3,<br>28-8, SP263,<br>SP142) | Various<br>Advanced<br>Cancers | Tumor Cell (TC)<br>Staining | High concordance between 22C3, 28-8, and SP263. Low concordance for SP142.[1][2] | A large body of evidence supports the potential interchangeabilit y of 22C3, 28-8, and SP263 for TC assessment in lung cancer.[1] |

# Experimental Protocols: A Look at the Methodologies

The differences in assay performance can be attributed to variations in the antibody clones, staining platforms, and scoring algorithms.



| Assay                          | Antibody Clone            | Staining Platform          | Typical Scoring<br>Algorithm                                                                                                                                                                                                                                                              |
|--------------------------------|---------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PD-L1 IHC 22C3                 | 22C3 (mouse               | Dako Autostainer Link      | Tumor Proportion Score (TPS): Percentage of viable tumor cells showing partial or complete membrane staining. Combined Positive Score (CPS): Number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. |
| pharmDx                        | monoclonal)               | 48                         |                                                                                                                                                                                                                                                                                           |
| PD-L1 IHC 28-8                 | 28-8 (rabbit              | Dako Autostainer Link      | TPS: Percentage of viable tumor cells exhibiting partial or complete membrane staining at any intensity.                                                                                                                                                                                  |
| pharmDx                        | monoclonal)               | 48                         |                                                                                                                                                                                                                                                                                           |
| VENTANA PD-L1                  | SP142 (rabbit             | Ventana Benchmark          | Immune Cell (IC) Score: Proportion of tumor area occupied by PD-L1-staining immune cells of any intensity. Tumor Cell (TC) Score: Percentage of tumor cells with PD-L1 expression.                                                                                                        |
| (SP142) Assay                  | monoclonal)               | ULTRA                      |                                                                                                                                                                                                                                                                                           |
| VENTANA PD-L1<br>(SP263) Assay | SP263 (rabbit monoclonal) | Ventana Benchmark<br>ULTRA | TC Score: Percentage of tumor cells with                                                                                                                                                                                                                                                  |



membrane PD-L1 staining at any intensity.

It is crucial to note that laboratory-developed tests (LDTs) may introduce further variability. While some studies have shown that LDTs can achieve good concordance with FDA-approved assays, this requires rigorous local validation.[8][9]

# Visualizing the Cross-Validation Workflow and Interpretive Logic

To better understand the process of cross-validating these assays and the logical relationships in their interpretation, the following diagrams are provided.



Click to download full resolution via product page



Caption: Workflow for a typical PD-L1 IHC assay cross-validation study.



Click to download full resolution via product page

Caption: Logical relationships in the interpretation of PD-L1 assay results.

#### **Conclusion and Recommendations**

The available evidence provides a clear picture of the landscape of PD-L1 IHC assays. For researchers and drug development professionals, the key takeaways are:

- High Confidence in TC Scoring for 22C3, 28-8, and SP263: There is a large body of
  evidence supporting the analytical concordance and potential interchangeability of these
  three assays for assessing PD-L1 expression on tumor cells, especially in NSCLC.[1][2][4]
- SP142 is an Outlier for TC Scoring: The SP142 assay consistently stains fewer tumor cells compared to the other assays.[1][3][4] This difference should be carefully considered when comparing data across studies or platforms.
- IC Staining Lacks Concordance: The poor agreement for immune cell staining across all assays highlights a significant challenge.[1][4] When IC expression is a key biomarker,



relying on a single, consistently used assay and scoring algorithm is critical.

 Context is Key: The choice of assay and the interpretation of its results should always be considered within the context of the specific drug, tumor type, and scoring algorithm for which it was validated.

Ultimately, while the harmonization of PD-L1 testing is improving, a thorough understanding of the nuances of each assay is essential for accurate data interpretation and the successful development of immunotherapies. Further studies are still needed in less common tumor types to fully establish the interchangeability of these assays across the full spectrum of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Analytical Concordance of PD-L1 Assays Utilizing Antibodies From FDA-Approved Diagnostics in Advanced Cancers: A Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling PD-L1 Assays in NSCLC: Are They Interchangeable? The ASCO Post [ascopost.com]
- 4. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Interchangeability of PD-L1 Immunohistochemistry Assays in First-Line Non-Small Cell Lung Cancer Management With Cemiplimab PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD-L1 immunohistochemistry comparison of 22C3 and 28-8 assays for gastric cancer Narita Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Frontiers | Comparison of three validated PD-L1 immunohistochemical assays in urothelial carcinoma of the bladder: interchangeability and issues related to patient selection [frontiersin.org]
- 8. PD-L1 testing of non-small cell lung cancer using different antibodies and platforms: a Swiss cross-validation study. (2019) | Spasenija Savic | 16 Citations [scispace.com]



- 9. Comparison of PD-L1 immunohistochemistry assays and response to PD-1/L1 inhibitors in advanced non-small-cell lung cancer in clinical practice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Membrane PD-L1 Expression Assays: A Cross-Validation Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381049#cross-validation-of-membrane-pd-l1-expression-across-different-assay-platforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com